molecular formula C34H36O14 B13818261 Methyl(4'-O-hexanoyldaidzein-7-yl-beta-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate

Methyl(4'-O-hexanoyldaidzein-7-yl-beta-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate

Cat. No.: B13818261
M. Wt: 668.6 g/mol
InChI Key: XKFGTUXBIWISHK-UQZXYJODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’‘-tri-O-acetylglucopyranosid)urinate involves multiple steps, starting with the extraction of daidzein from natural sources. The daidzein is then subjected to esterification with hexanoic acid to form 4’-O-hexanoyldaidzein. This intermediate is further reacted with methyl iodide to introduce the methyl group. Finally, the compound is glycosylated with beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranoside under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .

Scientific Research Applications

Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. It may also interact with enzymes and receptors involved in cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H36O14

Molecular Weight

668.6 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxy-6-methyloxane-2-carboxylic acid

InChI

InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34(5)32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41/h10-17,29-32H,6-9H2,1-5H3,(H,40,41)/t29-,30-,31-,32+,34?/m0/s1

InChI Key

XKFGTUXBIWISHK-UQZXYJODSA-N

Isomeric SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4([C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4(C(C(C(C(O4)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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